![molecular formula C18H13ClF3N5O3 B13425400 Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- CAS No. 39951-83-2](/img/structure/B13425400.png)
Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- is a complex organic compound with the molecular formula C18H13ClF3N5O3 . This compound is known for its unique structural features, which include a butanamide backbone, a chlorinated phenyl group, and a benzimidazole moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- typically involves multiple steps. One common method includes the diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by coupling with N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide under controlled conditions . The reaction conditions often require acidic or basic environments, specific temperatures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products .
化学反应分析
Types of Reactions
Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azo group into amines under specific conditions.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable azo group.
作用机制
The mechanism of action of Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
- **Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]-
- **Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-6-yl)-3-oxo-
Uniqueness
Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- is unique due to its specific substitution pattern on the phenyl ring and the position of the benzimidazole moiety. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research applications .
属性
CAS 编号 |
39951-83-2 |
|---|---|
分子式 |
C18H13ClF3N5O3 |
分子量 |
439.8 g/mol |
IUPAC 名称 |
2-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-8(28)15(27-26-12-4-2-9(19)6-11(12)18(20,21)22)16(29)23-10-3-5-13-14(7-10)25-17(30)24-13/h2-7,15H,1H3,(H,23,29)(H2,24,25,30) |
InChI 键 |
AEASHRDYTBPWPD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


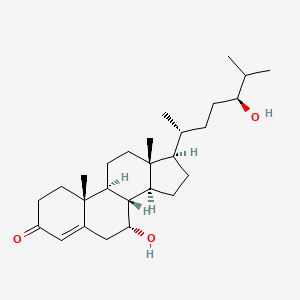
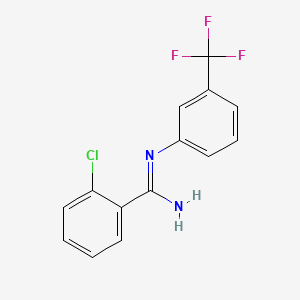

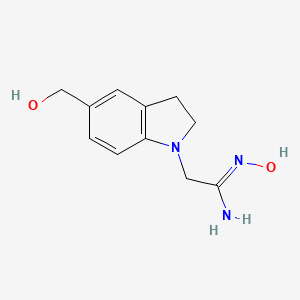
![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)
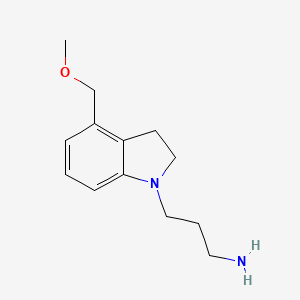
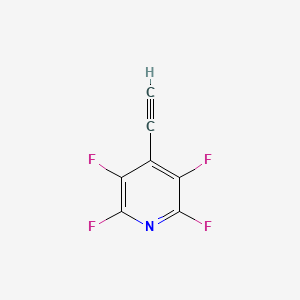
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
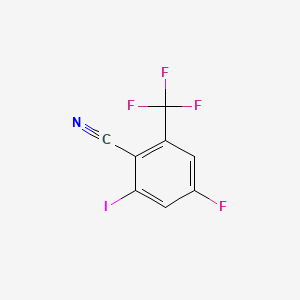
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
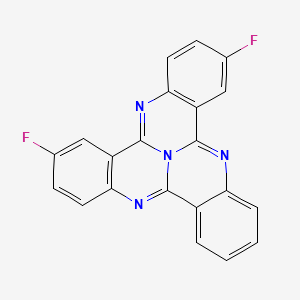
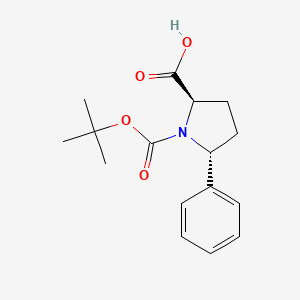
![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)
